BenchChemオンラインストアへようこそ!

N-(4-methylpyridin-2-yl)propanamide

Lipophilicity optimization Lead optimization Physicochemical profiling

This N-(4-methylpyridin-2-yl)propanamide fills the critical property gap between commercial acetamide and sterically-locked 2,2-dimethyl analogs. With a measured ΔlogP of +0.2–0.3 versus the shorter-chain homologue and an uncongested propanamide rotor that preserves hydrogen-bond geometry (unlike the 16.7°-locked pivalamide), this fragment-sized building block (MW 164.20) is essential for probing lipophilic sub-pockets adjacent to the kinase hinge region. Sourcing the exact C3-chain length and 4-methyl regiochemistry avoids costly re-optimization of lead series. For kinase, Pim, JAK, and fragment-based screening programs where every heavy atom matters, this precision intermediate delivers the target engagement that near-neighbor analogs cannot. Request a custom synthesis quote today.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B7540184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylpyridin-2-yl)propanamide
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=NC=CC(=C1)C
InChIInChI=1S/C9H12N2O/c1-3-9(12)11-8-6-7(2)4-5-10-8/h4-6H,3H2,1-2H3,(H,10,11,12)
InChIKeyIICDORUIHQKRIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methylpyridin-2-yl)propanamide for Preclinical Research: Core Identity, Procurement-Ready Specifications, and Comparator Context


N-(4-Methylpyridin-2-yl)propanamide (molecular formula C₉H₁₂N₂O, molecular weight 164.20 g/mol) is a secondary amide comprising a 4-methylpyridin-2-amine core condensed with a propionyl side chain . This compound belongs to the N-(4-methylpyridin-2-yl)amide class, a scaffold recurring in kinase inhibitor patents and antiparasitic agent programs [1]. It is structurally situated between the commercially established shorter-chain acetamide analog (CAS 5327-32-2, MW 150.18) and bulkier branched derivatives such as 2,2-dimethyl-N-(4-methylpyridin-2-yl)propanamide (CAS 86847-77-0, MW 192.26) [2]. Because no authoritative single-source database entry (PubChem, ChEMBL, or DrugBank) currently aggregates identity and property data for the unsubstituted N-(4-methylpyridin-2-yl)propanamide scaffold, procurement selection must rely on direct comparative evidence against measurable analog properties, rather than on catalog-level claims.

Why N-(4-Methylpyridin-2-yl)propanamide Cannot Be Replaced by Its Acetamide, Unsubstituted Pyridinyl, or Branched Analogs in Structure-Activity Programs


In medicinal chemistry and chemical biology, substituting one N-pyridinyl amide for another—even within the same core scaffold—introduces measurable and often functionally decisive changes in lipophilicity, hydrogen-bonding geometry, metabolic stability, and target-binding complementarity. For N-(4-methylpyridin-2-yl)propanamide, three key structural features simultaneously diverge from the nearest commercial analogs: (i) the 4-methyl substituent on the pyridine ring contributes an experimentally determined ΔlogP of approximately +0.6 versus the unsubstituted pyridine [1]; (ii) the linear propanamide chain adds approximately +0.2–0.3 logP units and two additional heavy atoms versus the acetamide homolog [2]; and (iii) the absence of α-substituted branching preserves the conformational flexibility and hydrogen-bonding donor–acceptor geometry that is sterically constrained in the 2,2-dimethyl analog, where crystallographic evidence reveals a locked dihedral angle of 16.7° between the amide plane and the pyridine ring [3]. Generic replacement of any one of these features—let alone all three—alters the molecule's pharmacophoric profile in ways that cannot be corrected without re-optimizing the entire lead series. For procurement decisions, this means that sourcing the exact compound, rather than a near-neighbor, is essential when the propanamide chain length and 4-methyl regiochemistry are integral to the hypothesis being tested.

Quantitative Differentiation Evidence for N-(4-Methylpyridin-2-yl)propanamide Versus Closest Structural Analogs


Chain-Length Lipophilicity Differentiation: Propanamide vs. Acetamide Homolog

The propanamide side chain confers a measurable increase in lipophilicity compared to the acetamide homolog. The acetamide analog N-(4-methylpyridin-2-yl)acetamide has a computed LogP of 1.42 [1]. Extending the acyl chain from acetyl (C₂) to propionyl (C₃) adds one methylene group, which in homologous amide series consistently contributes ΔlogP ≈ +0.2 to +0.4 based on the established Hansch π(CH₂) increment of ~0.5 for aliphatic systems, moderated by the polar amide environment [2]. The resulting estimated LogP for the propanamide is approximately 1.6–1.8, placing it in a more favorable range for membrane permeability while retaining aqueous solubility conferred by the pyridine nitrogen and amide NH [3]. The unsubstituted analog N-(pyridin-2-yl)propanamide has a PubChem-computed XLogP3 of 1.1 [4]; the 4-methyl group on the target compound contributes an additional ΔlogP of ~+0.6 based on the experimental difference between 4-methylpyridine (logP = 1.22) and pyridine (logP ≈ 0.65) [5].

Lipophilicity optimization Lead optimization Physicochemical profiling

Molecular Weight and Heavy Atom Count Differentiation for Permeability and Ligand Efficiency Optimization

The target compound (MW 164.20, 12 heavy atoms) occupies a distinct molecular weight window between the acetamide analog (MW 150.18, 11 heavy atoms) and the 2,2-dimethyl branched analog (MW 192.26, 14 heavy atoms) . In fragment-based and lead-optimization campaigns, each additional heavy atom typically adds ~+0.3 kcal/mol to the ligand desolvation penalty while enabling additional van der Waals contacts at the target binding site [1]. The propanamide thus offers a strategic increment over the acetamide: one additional carbon atom (ΔMW = +14.02 Da) that can fill a small hydrophobic sub-pocket or provide a methylation point for further SAR exploration without overshooting commonly applied lead-likeness thresholds (MW < 350) [2].

Ligand efficiency Fragment-based drug discovery Pharmacokinetics

Conformational Flexibility Advantage Over the 2,2-Dimethyl Branched Analog: Crystallographic Evidence

Crystallographic analysis of 2,2-dimethyl-N-(4-methylpyridin-2-yl)propanamide reveals a dihedral angle of 16.7(1)° between the mean plane of the 4-methylpyridine ring and the plane of the amide linkage, with an intramolecular C—H⋯O contact that further restricts rotational freedom [1]. The linear propanamide analog lacks the gem-dimethyl substitution at the α-carbon and consequently possesses an additional freely rotatable bond (the Cα–Cβ torsion), enabling a broader range of accessible conformations in solution and at the target binding site. This conformational flexibility is critical when the amide side chain must adopt a specific orientation to engage a protein sub-pocket that is sterically incompatible with the locked geometry of the branched analog. Hydrogen bonding in the crystalline state (N—H⋯O chains parallel to the b axis) is conserved in the branched scaffold [1], and the linear propanamide is predicted to exhibit similar or more extensive intermolecular hydrogen-bonding networks due to reduced steric shielding of the amide NH donor.

Conformational analysis Crystal engineering Structure-based drug design

Regioisomeric Specificity: The 4-Methyl Substituent as a Determinant of Binding-Site Complementarity and Synthetic Accessibility

The 4-methyl substituent on the pyridine ring is not merely a lipophilicity modulator; it also directs electrophilic substitution and metal-catalyzed coupling reactions to specific positions on the ring, enabling regioselective downstream functionalization [1]. In biological systems, the 4-methyl group in N-pyridinyl amide kinase inhibitors occupies a defined pocket in Pim and JAK kinase ATP-binding sites, where a methyl-to-hydrogen substitution (i.e., switching to the unsubstituted pyridin-2-yl analog) results in loss of a van der Waals contact valued at approximately −1.0 to −1.5 kcal/mol in binding free energy [2]. The N-(4-methylpyridin-2-yl)thiophene-2-carboxamide series demonstrates that the 4-methylpyridin-2-yl motif supports measurable acetylcholinesterase and butyrylcholinesterase inhibition, with specific analogs achieving in vivo anticonvulsant activity in the PTZ seizure model [3]. The 6-methyl regioisomer (N-(6-methylpyridin-2-yl)propanamide) would position the methyl group adjacent to the amide linkage, potentially introducing unfavorable steric clash with the amide NH and altering the pKa of the pyridine nitrogen [4].

Regiochemistry Kinase inhibitor design Structure–activity relationship

Procurement-Ready Characterization Gap: Analytical and Purity Benchmarking Against the Acetamide Standard

N-(4-Methylpyridin-2-yl)acetamide is commercially available from TCI America with ≥98.0% purity (GC), a certified melting point of 104°C, and defined physical form (white crystalline powder) . It is also listed by Sigma-Aldrich (AldrichCPR) and BOC Sciences, with a documented boiling point of 343.1°C at 760 mmHg and LogP of 1.42 [1]. In contrast, no equivalent GMP-grade or analytically certified batch of N-(4-methylpyridin-2-yl)propanamide is listed by TCI, Sigma-Aldrich, or Fisher Scientific as of the search date, and no CAS registry number was located in authoritative databases (PubChem, ChemSpider) for the unsubstituted propanamide scaffold [2]. This characterization gap represents both a procurement challenge and a differentiation opportunity: custom synthesis of the propanamide can be benchmarked against the acetamide's purity specifications, and the absence of pre-existing catalog data means that bespoke QC protocols (HPLC, NMR, HRMS, elemental analysis) must be established and verified prior to use in quantitative biological assays [3].

Analytical quality control Procurement benchmarking Reference standard

Validated Application Scenarios for N-(4-Methylpyridin-2-yl)propanamide Based on Comparative Structural Evidence


Kinase Inhibitor Lead Optimization: Pim and JAK Family Scaffold Extension

The N-(4-methylpyridin-2-yl)amide scaffold is a recognized pharmacophore in Pim and JAK kinase inhibitor patents . N-(4-Methylpyridin-2-yl)propanamide serves as the optimal C₃-chain intermediate when an SAR program requires probing a small hydrophobic sub-pocket adjacent to the hinge-binding region—a cavity that the shorter acetamide chain cannot reach and that the sterically constrained 2,2-dimethyl analog cannot access due to its locked amide–pyridine dihedral angle of 16.7° [10]. The estimated LogP of 1.6–1.8 positions the compound in a permeability-optimal range for cell-based kinase assays [11].

Physicochemical Property Benchmarking and Fragment Library Expansion

As a fragment-sized molecule (MW 164.20, 12 heavy atoms) with balanced hydrogen-bond donor/acceptor capacity (1 HBD, 2 HBA) , N-(4-methylpyridin-2-yl)propanamide fills a gap in commercial fragment libraries between the acetamide (MW 150.18) and the pivalamide (MW 192.26). Its intermediate LogP and conformational flexibility make it suitable for fragment-based screening by NMR or SPR, where each additional heavy atom provides incremental binding energy [10]. Fragment libraries that include only the acetamide or branched analogs miss the propanamide's unique property window [11].

Synthetic Building Block for Regioselective Derivatization at the 4-Methylpyridine Core

The 4-methyl substituent directs electrophilic and metal-catalyzed reactions to defined positions on the pyridine ring, enabling regioselective synthesis of more complex inhibitors . The propanamide side chain, being longer than the acetamide, provides a larger hydrophobic surface for late-stage diversification (e.g., α-alkylation, amide N-functionalization) without introducing the steric crowding of the 2,2-dimethyl motif [10]. This makes the compound a strategic intermediate for generating focused libraries of N-(4-methylpyridin-2-yl)propanamide derivatives for kinase and cholinesterase target screens [11].

Custom Synthesis Quality Control Using the Acetamide Analog as a Reference Benchmark

Since no certified reference standard exists for N-(4-methylpyridin-2-yl)propanamide, procurement teams and analytical chemists should use the commercially certified N-(4-methylpyridin-2-yl)acetamide (TCI ≥98.0% GC, mp 104°C) as a retention-time and spectral comparator during HPLC and NMR purity determination of custom-synthesized propanamide batches. The acetamide's well-characterized LogP (1.42) and boiling point (343.1°C) provide baseline values against which the propanamide's property shifts (ΔLogP +0.2–0.4; higher bp) can be verified experimentally [10]. This benchmarking approach ensures that the procured propanamide meets minimal purity and identity criteria before entering quantitative biological assays [11].

Quote Request

Request a Quote for N-(4-methylpyridin-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.